molecular formula C8H9NO2 B129620 Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-62-3

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B129620
CAS No.: 156329-62-3
M. Wt: 151.16 g/mol
InChI Key: WHDZIHLWBZWJMI-UHFFFAOYSA-N
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Description

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a cyano (-CN) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position. The BCP scaffold is a highly strained, non-planar hydrocarbon structure valued in medicinal chemistry for its bioisosteric replacement of aromatic rings, improving pharmacokinetic properties such as metabolic stability and solubility . The compound’s molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol, and it is commercially available in high purity (≥97%) for research applications .

The rigid BCP core imposes steric constraints that influence conformational flexibility, while the electron-withdrawing cyano group enhances polarity and reactivity, making this compound a versatile intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDZIHLWBZWJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-62-3
Record name Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
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Preparation Methods

Reaction Conditions and Reagents

In a typical procedure, 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (20 g, 118 mmol) is dissolved in anhydrous dichloromethane (DCM). 2-Hydroxyisoindoline-1,3-dione (1.0 equiv), N,N-diisopropylcarbodiimide (DIC, 1.0 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are sequentially added at 20°C. The mixture is stirred mechanically for 1 hour, yielding 1-(1,3-dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as an intermediate. Subsequent treatment with pinacol (1.5 equiv) and triethylamine (3.0 equiv) in dimethylacetamide (DMA) under continuous flow conditions facilitates boronate ester formation, followed by recrystallization to isolate the final product in 51% yield over two steps.

Key Parameters:

  • Temperature : 20–25°C

  • Catalysts : DMAP (0.1 equiv)

  • Solvents : DCM, DMA

  • Yield : 51% (two-step process)

Continuous Flow Photochemical Synthesis

Recent advances have leveraged photochemical activation to streamline the synthesis. A photochemical protocol developed by researchers enables the direct formation of the bicyclo[1.1.1]pentane core via ultraviolet (UV) light irradiation.

Photochemical Reaction Optimization

Irradiation at 365 nm in a continuous flow reactor promotes the addition of methyl iodide to [1.1.1]propellane, forming the bicyclic structure. The reaction mixture, comprising methyl iodide (10 g) and propellane (1.2 equiv), is pumped through a flow reactor with a residence time of 30 minutes. Low-temperature crystallization from pentane yields the product in 66% isolated yield. Scalability is demonstrated by a single-batch synthesis of 855 g with minimal modifications.

Key Parameters:

  • Wavelength : 365 nm

  • Residence Time : 30 minutes

  • Scale : Up to 855 g per batch

  • Yield : 66%

Industrial-Scale Production Techniques

Industrial applications require scalable and cost-effective methods. Continuous flow synthesis outperforms batch processes in this regard, as evidenced by the following comparative analysis:

Flow vs. Batch Synthesis

ParameterBatch SynthesisFlow Synthesis
Reaction Time 16–24 hours30 minutes
Yield 51% (two steps)66%
Temperature 20–25°CAmbient (25°C)
Catalyst DMAP requiredCatalyst-free
Scalability Limited by batch sizeHigh (855 g demonstrated)

Flow chemistry enhances reproducibility and reduces side reactions due to precise control over reaction parameters. The absence of catalysts further simplifies purification, making it preferable for large-scale manufacturing.

Recent Advances and Optimizations

Deuterated Derivatives

The photochemical method has been extended to synthesize deuterated analogs. Treatment of CD₃I with propellane under identical flow conditions yields deuterated this compound (D₃-1) in 68% yield, highlighting the method’s versatility.

Solvent and Reagent Innovations

Replacing DCM with n-heptane/ethyl acetate mixtures during workup improves safety and reduces environmental impact. Additionally, using pinacol as a boron-trapping agent enhances boronate ester stability, facilitating downstream functionalization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate serves multiple roles across various scientific disciplines:

Chemistry

  • Building Block for Complex Molecules: It is utilized as a precursor in the synthesis of more complex organic compounds, facilitating the exploration of new chemical reactions and mechanisms .
  • Reactivity Studies: The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable subject for studying reaction pathways and mechanisms .

Biology

  • Biological Activity Exploration: Derivatives of this compound are investigated for their potential biological activities, including enzyme inhibition and receptor interactions. These studies aim to understand how modifications to the bicyclic structure can influence biological efficacy .

Medicine

  • Pharmacological Research: Some derivatives have shown promise as therapeutic agents, particularly in drug development targeting specific biological pathways. The unique structural features may enhance binding affinity to target proteins or enzymes .

Case Study: Drug Development Using Bicyclo[1.1.1]pentane

A notable application of this compound is illustrated by Pfizer's research on γ-secretase inhibitors, where the bicyclic structure improved solubility and metabolic stability while maintaining biological activity . This highlights the compound's potential in developing novel drugs with enhanced pharmacokinetic properties.

Case Study: Enzyme Inhibition

Research has demonstrated that modifications of the bicyclic framework can lead to compounds that effectively inhibit specific enzymes involved in disease processes. For instance, studies on BCP derivatives have yielded compounds that exhibit significant inhibition against certain cancer-related enzymes .

Mechanism of Action

The mechanism of action of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane Derivatives

Substituent Variations

Fluorinated Derivatives
  • Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate Synthesized via Rh-catalyzed reactions, this derivative incorporates two fluorine atoms at the 2-position, enhancing electronegativity and metabolic stability. Reported yields (42–43%) are moderate compared to the cyano analog, likely due to the complexity of introducing fluorine . Key Data: Molecular formula C₁₅H₁₄F₂O₂; purity confirmed by NMR and HRMS .
  • Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
    The trifluoromethyl (-CF₃) group provides strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration. Available in 500 mg quantities with ≥97% purity .

Hydroxymethyl and Amino Derivatives
  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
    The hydroxymethyl (-CH₂OH) substituent increases hydrophilicity (PSA = 46.5), making it suitable for aqueous-phase reactions. Synthesized as a yellow liquid (98% purity) with a predicted boiling point of 212°C .

  • Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride The amino (-NH₂) group enables hydrogen bonding and salt formation, enhancing solubility for pharmaceutical use. Available as a hydrochloride salt .

Aromatic and Heteroaromatic Derivatives

  • Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
    The 3-chlorophenyl group increases lipophilicity (ClogP ≈ 2.5), improving membrane permeability. Molecular weight: 236.69 g/mol ; CAS 131515-50-9 .

  • Synthesized via Rh catalysis (43% yield) .

Dicarboxylate and Acid Derivatives

  • Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate This diester (CAS 10481-25-1) offers two reactive sites for hydrolysis or amidation. Similarity index: 1.00 compared to the cyano analog .
  • 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid The free carboxylic acid derivative (CAS 83249-02-9) is used in peptide synthesis, with a purity of 98% .

Biological Activity

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (C8H9NO2) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique bicyclic structure with a nitrile functional group, which is believed to contribute to its biological properties. The compound exhibits stability and reactivity, making it a valuable subject for research.

The mechanism of action for this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions that influence enzymatic activity and receptor binding affinity, potentially modulating various biological pathways .

Enzyme Inhibition

Research indicates that derivatives of this compound may act as enzyme inhibitors. For instance, studies have shown that certain derivatives can inhibit lipoxygenase, an enzyme involved in inflammatory processes, suggesting their potential use in anti-inflammatory therapies .

Receptor Binding

The compound's structural features allow it to bind effectively to various receptors, influencing signaling pathways related to pain and inflammation. This receptor interaction is crucial for its potential therapeutic applications in managing inflammatory diseases .

Study on Anti-inflammatory Properties

A significant study evaluated the anti-inflammatory effects of this compound derivatives in vitro. The results demonstrated that one particular derivative exhibited high efficacy in reducing pro-inflammatory cytokine release from human monocyte cell lines (THP-1-Lucia), with an IC50 in the picomolar range, indicating potent anti-inflammatory activity .

Synthesis and Biological Evaluation

Another investigation focused on synthesizing BCP-containing lipoxin A4 mimetics incorporating this compound as a structural component. These mimetics were screened for their impact on inflammatory responses, further supporting the compound's role as a potential therapeutic agent in inflammation resolution .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructureKey DifferencesBiological Activity
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylateStructureContains an amino group instead of a nitrileVaries; potential neuroactive properties
Bicyclo[1.1.0]butane derivativesStructureDifferent bicyclic structureLimited biological evaluation

This compound stands out due to its combination of a nitrile group and bicyclic structure, which enhances its binding affinity and specificity for biological targets.

Q & A

Basic: What are the established synthetic routes for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, and how are intermediates characterized?

Answer:
The synthesis typically involves functionalizing bicyclo[1.1.1]pentane (BCP) scaffolds. A common precursor is 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-10-9), which undergoes nitrile substitution via cyanation reactions. For example, the carboxylic acid group can be converted to a cyano group using reagents like cyanuric chloride under controlled conditions . Key intermediates (e.g., tert-butoxycarbonyl-protected derivatives, CAS 676371-64-5) are characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR resolves bridgehead proton environments (δ ~2.5–3.5 ppm) and cyano/methoxycarbonyl substituents. ¹³C NMR distinguishes sp³ carbons in the BCP core (~40–50 ppm) and carbonyl/cyano carbons (~165–175 ppm) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
  • X-ray Crystallography : Resolves strain in the BCP framework and bond angles, though crystallization challenges may require co-crystallization agents .

Advanced: How can reaction conditions be optimized to improve yield in cyanation steps?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may promote side reactions. Mixed solvents (e.g., THF:MeCN) balance reactivity and stability .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu systems) improve nitrile coupling efficiency. Monitoring via in situ FTIR helps track cyanide intermediate formation .
  • Temperature Control : Reactions at −20°C to 0°C minimize decomposition, while gradual warming ensures complete conversion.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the cyano group .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent dispersion .

Advanced: How can computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • Database Mining : Tools like Reaxys and Pistachio identify analogous reactions (e.g., BCP ring-opening or cross-coupling) and rank feasible pathways by thermodynamic plausibility .
  • DFT Calculations : Model transition states for strain-driven reactions (e.g., [1.1.1]propellane-like intermediates) to predict regioselectivity in nucleophilic attacks .
  • Machine Learning : Train models on reaction datasets to prioritize solvent/catalyst combinations for cyanation or ester hydrolysis .

Advanced: How to resolve contradictions in reported spectral data for derivatives?

Answer:

  • Cross-Validation : Compare NMR shifts across multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced peak splitting .
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignments in crowded spectra (e.g., overlapping bridgehead signals) .
  • Collaborative Reproducibility : Share raw spectral data via platforms like NIST Chemistry WebBook to align with published benchmarks .

Basic: What are the key applications of this compound in academic research?

Answer:

  • Bioisosteric Replacement : The BCP core mimics para-substituted benzene rings in drug discovery, improving metabolic stability .
  • Polymer Chemistry : As a rigid spacer, it enhances thermomechanical properties in epoxy resins.
  • Mechanistic Probes : Strain-release reactivity in BCP derivatives aids in studying [3+2] cycloadditions .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Lyophilization : Freeze-drying under vacuum reduces hydrolysis of the ester moiety.
  • Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1.0 wt% to prevent oxidative degradation .
  • Moisture Control : Store with molecular sieves (3Å) in sealed vials to maintain <1% humidity .

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